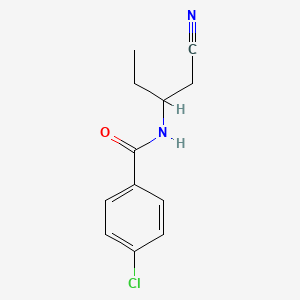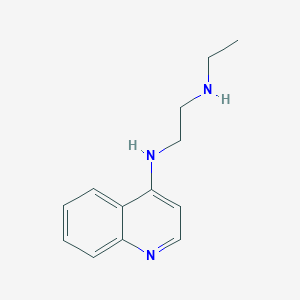
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide, also known as JNJ-54175446, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target specific protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that regulates the activity of p53, a tumor suppressor protein. Inhibition of this interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to have excellent pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide is its high potency and selectivity towards the MDM2-p53 interaction. This compound has been shown to have excellent pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the research and development of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide. One of the primary areas of focus is the optimization of the synthesis method to produce higher yields of the compound with improved purity. Additionally, further research is needed to understand the full range of therapeutic applications for this compound, including its potential in the treatment of neurodegenerative diseases. Finally, the development of new analogs of this compound with improved pharmacokinetic properties is an area of active research.
Synthesis Methods
The synthesis of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide involves a multi-step process that includes the reaction of 3-hydroxybenzaldehyde with malononitrile, followed by the reaction with 1,3-dibromopropane, and finally, the reaction with acetyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Scientific Research Applications
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the development of new cancer therapies. It has been shown to inhibit the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development and progression of various types of cancer. Additionally, this compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-6-1-2-7-14-12(16)9-10-4-3-5-11(15)8-10/h3-5,8,15H,1-2,7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTPVORCAMNZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)



![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)


![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)